molecular formula C24H22O13 B1666353 Malonylgenistin CAS No. 51011-05-3

Malonylgenistin

Cat. No. B1666353
CAS RN: 51011-05-3
M. Wt: 518.4 g/mol
InChI Key: FRAUJUKWSKMNJY-RSEYPYQYSA-N
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Description

Malonylgenistin is an isoflavone derivative . It is a secondary metabolite synthesized by the phenylpropanoid biosynthesis pathway in soybean .


Synthesis Analysis

The synthesis of Malonylgenistin involves the use of isoflavone 7-O-glucosides as acceptors and malonyl-CoA as an acyl donor to generate isoflavone glucoside malonates . The soybean GmMaT2 and GmMaT4 recombinant enzymes are involved in this process . Overexpression of GmMaT2 and GmMaT4 in hairy roots produced more malonyldaidzin, malonylgenistin, and malonylglycitin .


Molecular Structure Analysis

The molecular formula of Malonylgenistin is C24H22O13 . Its average mass is 518.424 Da and its monoisotopic mass is 518.106018 Da .


Chemical Reactions Analysis

Malonylgenistin undergoes conversion and degradation reactions under alkaline conditions and elevated temperatures . A kinetic model has been developed to predict these reactions .


Physical And Chemical Properties Analysis

Malonylgenistin has a density of 1.7±0.1 g/cm3, a boiling point of 880.2±65.0 °C at 760 mmHg, and a flash point of 302.0±27.8 °C . It has 13 H bond acceptors, 6 H bond donors, and 8 freely rotating bonds .

Scientific Research Applications

1. Detection and Structural Characterization

Malonylgenistin, along with its isomers, has been structurally characterized using high-performance liquid chromatography, mass spectrometry, and nuclear magnetic resonance (NMR). This research highlights its formation and interconversions in heated buffer and soymilk systems, essential for understanding its stability and transformations in various conditions (Yerramsetty et al., 2011).

2. Response to UV-B Irradiation

A study on soybean sprouts under continuous UV-B irradiation demonstrated that malonylgenistin accumulates specifically in response to UV-B exposure. This research contributes to understanding how environmental factors like UV radiation can influence the biochemical composition of plants (Lim et al., 2020).

3. Kinetic Modeling under Alkaline Conditions and Elevated Temperatures

Research has been conducted on the kinetic modeling of malonylgenistin conversions under various pH and temperature conditions. This is crucial for food processing and manufacturing, as it provides guidelines for controlling the profile and levels of isoflavones in soy products (Vaidya et al., 2007).

4. Effects of Processing Techniques on Isoflavones

A mass balance study has been conducted to investigate the effects of different processing techniques on isoflavones, including malonylgenistin. This research is significant for understanding how processing impacts the nutritional quality of soy-based products (Wang & Murphy, 1996).

5. Role in Soybean Nodulation

A study has shown that malonyl-CoA:flavonoid acyltransferases (MaT) modify isoflavones, including malonylgenistin, which plays a role in the nodulation of soybean. This is important for understanding plant-microbe interactions and agricultural productivity (Ahmad et al., 2020).

6. Interaction with Soybean Proteins

Research on the interaction between isoflavones and soybean proteins, particularly in the context of soybean-protein–isolate production, has been conducted. Understanding these interactions is vital for optimizing the nutritional and functional properties of soy-based food products (Speroni et al., 2010).

Safety And Hazards

In case of exposure, move the victim into fresh air and provide oxygen if breathing is difficult . If the chemical is ingested or inhaled, do not use mouth-to-mouth resuscitation . In case of skin contact, wash off with soap and plenty of water . If it enters the eyes, rinse with pure water for at least 15 minutes .

properties

IUPAC Name

3-oxo-3-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22O13/c25-11-3-1-10(2-4-11)13-8-34-15-6-12(5-14(26)19(15)20(13)30)36-24-23(33)22(32)21(31)16(37-24)9-35-18(29)7-17(27)28/h1-6,8,16,21-26,31-33H,7,9H2,(H,27,28)/t16-,21-,22+,23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRAUJUKWSKMNJY-RSEYPYQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201316854
Record name Malonylgenistin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201316854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Malonylgenistin

CAS RN

51011-05-3
Record name Malonylgenistin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51011-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Malonylgenistin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051011053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Malonylgenistin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201316854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MALONYLGENISTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AUB85VT2K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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